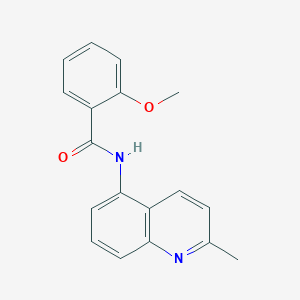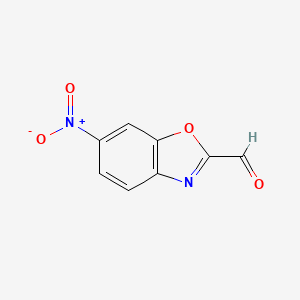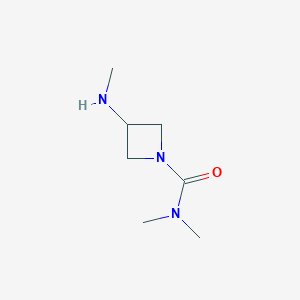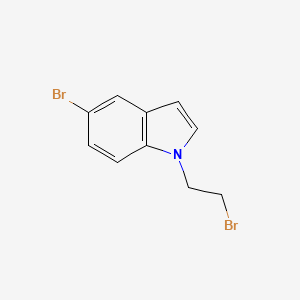
5-bromo-1-(2-bromoethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-bromoethyl)-1H-indole is a brominated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-bromoethyl)-1H-indole typically involves the bromination of indole derivatives. One common method is the electrophilic bromination of 1-(2-bromoethyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
5-Bromo-1-(2-bromoethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of indole-2,3-dione or other oxidized indole derivatives.
Reduction: Formation of debrominated indole or reduced indole derivatives.
科学的研究の応用
5-Bromo-1-(2-bromoethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-1-(2-bromoethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific biological context and target.
類似化合物との比較
Similar Compounds
5-Bromo-1-(2-bromoethyl)-3-nitro-2(1H)-pyridinone: Another brominated compound with different functional groups.
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A brominated pyridine derivative with similar structural features.
Uniqueness
5-Bromo-1-(2-bromoethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological properties. The presence of two bromine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
特性
分子式 |
C10H9Br2N |
|---|---|
分子量 |
302.99 g/mol |
IUPAC名 |
5-bromo-1-(2-bromoethyl)indole |
InChI |
InChI=1S/C10H9Br2N/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 |
InChIキー |
AGPFICFIZQOPPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCBr)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


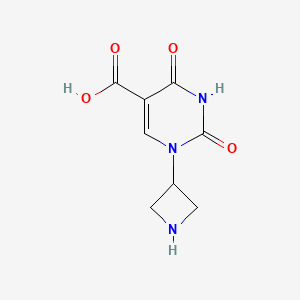

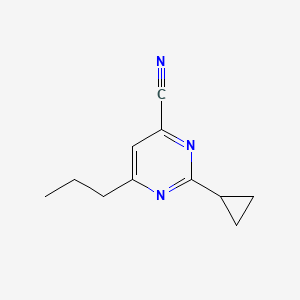

![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
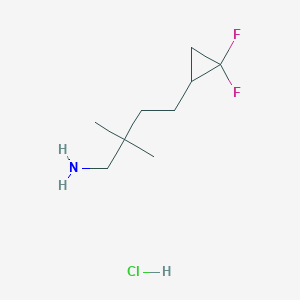
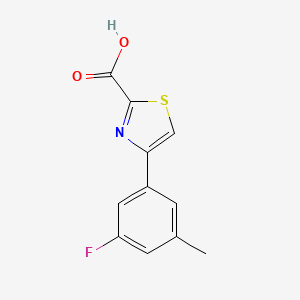
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
